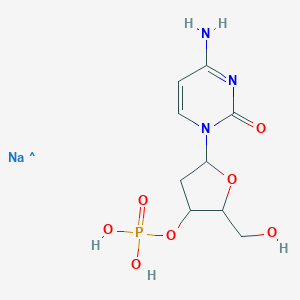

2'-Deoxycytidine 3'-monophosphate sodium salt

描述

属性

InChI |

InChI=1S/C9H14N3O7P.Na/c10-7-1-2-12(9(14)11-7)8-3-5(6(4-13)18-8)19-20(15,16)17;/h1-2,5-6,8,13H,3-4H2,(H2,10,11,14)(H2,15,16,17); | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGZIBCGDGWHGCR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC1N2C=CC(=NC2=O)N)CO)OP(=O)(O)O.[Na] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N3NaO7P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20585127 | |

| Record name | PUBCHEM_16219236 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20585127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102814-05-1 | |

| Record name | PUBCHEM_16219236 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20585127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Direct Phosphorylation of 2'-Deoxycytidine

The most common approach involves phosphorylating the 3'-hydroxyl group of 2'-deoxycytidine. Phosphorus oxychloride (POCl₃) in anhydrous trimethyl phosphate (TMP) is frequently employed under controlled conditions:

Reaction Conditions :

-

Temperature : 0–4°C (to minimize side reactions)

-

Molar Ratio : 1:5 (deoxycytidine:POCl₃)

-

Solvent : Anhydrous trimethyl phosphate or dimethylformamide (DMF)

-

Reaction Time : 4–6 hours

Mechanism :

POCl₃ acts as a phosphorylating agent, reacting with the 3'-OH group to form a monoester intermediate. Subsequent hydrolysis with aqueous sodium hydroxide yields the sodium salt.

Challenges :

-

Regioselectivity : Competing phosphorylation at the 5'-OH group produces 5'-monophosphate isomers, necessitating chromatographic separation.

-

Side Reactions : Over-phosphorylation may yield diphosphate or triphosphate byproducts.

Optimization Strategies :

-

Protecting Groups : Transient protection of the 5'-OH with acid-labile groups (e.g., trityl) improves 3'-selectivity.

-

Catalysts : Addition of 1H-tetrazole (0.1 eq) enhances phosphorylation efficiency by activating POCl₃.

Yield : 40–55% after purification via ion-exchange chromatography.

Solid-Phase Synthesis Using Phosphoramidite Chemistry

This method, adapted from oligonucleotide synthesis, offers precise control over phosphorylation sites:

Procedure :

-

Attachment : 2'-Deoxycytidine is anchored to a controlled-pore glass (CPG) support via its 5'-OH group.

-

Deprotection : The 3'-OH is deprotected using dichloroacetic acid (DCA).

-

Phosphorylation : A 3'-phosphoramidite reagent (e.g., 2-cyanoethyl-N,N-diisopropylchlorophosphoramidite) is coupled in the presence of tetrazole.

-

Oxidation : Iodine/water oxidizes the phosphite triester to phosphate.

-

Cleavage : Ammonium hydroxide releases the product from the support, followed by sodium ion exchange.

Advantages :

-

High regioselectivity (>95% 3'-isomer).

-

Scalable for multi-gram synthesis.

Limitations :

-

High cost of phosphoramidite reagents.

-

Requires specialized equipment.

Yield : 70–85% after HPLC purification.

Enzymatic Preparation Using Kinases

Substrate-Specific Phosphorylation

Deoxycytidine kinase (dCK) , a salvage pathway enzyme, phosphorylates deoxycytidine at the 3'-position in the presence of ATP:

Reaction Setup :

-

Enzyme : Recombinant human dCK (0.5–1.0 U/mg substrate)

-

Cofactors : 5 mM ATP, 10 mM MgCl₂

-

Buffer : 50 mM Tris-HCl (pH 7.5), 1 mM DTT

-

Temperature : 37°C

-

Time : 2–4 hours

Workflow :

-

Enzyme Activation : Pre-incubate dCK with Mg-ATP.

-

Reaction Quenching : Heat inactivation at 75°C for 10 minutes.

-

Purification : Anion-exchange chromatography (Q Sepharose FF) with a 0.1–1.0 M NaCl gradient.

Yield : 60–75% with >90% purity.

Challenges :

-

ATP regeneration systems are required for large-scale reactions.

-

Contamination with 5'-monophosphate isomers if dCK specificity is compromised.

Whole-Cell Biocatalysis

Engineered E. coli strains expressing dCK and adenylate kinase enable in vivo synthesis:

Strain Design :

-

Plasmid : pET-28a(+) with T7 promoter-driven dCK and ADK genes.

-

Induction : 0.5 mM IPTG at OD₆₀₀ = 0.6.

Fermentation Conditions :

-

Medium : TB broth with 50 µg/mL kanamycin.

-

Substrate Feeding : 10 mM deoxycytidine at induction.

-

Harvest : 12–16 hours post-induction.

Downstream Processing :

-

Cell Lysis : Sonication in 50 mM Tris-HCl (pH 8.0).

-

Product Recovery : Ethanol precipitation followed by cation-exchange chromatography.

Yield : 200–300 mg/L culture.

Industrial-Scale Production Methods

Continuous-Flow Phosphorylation

Reactor Design :

-

Tubular Reactor : Stainless steel, 10 L volume.

-

Residence Time : 30 minutes.

-

Conditions : 5°C, 10 bar pressure.

Process Parameters :

| Parameter | Value |

|---|---|

| Substrate Feed Rate | 2 L/h (0.5 M deoxycytidine) |

| POCl₃ Feed Rate | 1 L/h (2.5 M in TMP) |

| NaOH Quench Rate | 0.5 L/h (5 M) |

Output : 90–120 kg/month at 50–60% purity.

Advantages :

-

Reduced isomer formation due to precise temperature control.

-

Compatible with in-line HPLC monitoring.

Hybrid Chemoenzymatic Approach

Combining chemical phosphorylation with enzymatic purification:

Steps :

-

Crude Phosphorylation : Bulk reaction using POCl₃.

-

Enzymatic Isomer Removal : Treatment with 5'-nucleotidase to hydrolyze 5'-monophosphate contaminants.

-

Crystallization : Ethanol/water (3:1) yields 3'-dCMP-Na as a white crystalline solid.

Purity : >98% after crystallization.

Cost : $120–150/g at industrial scale.

Analytical and Purification Techniques

Chromatographic Separation

Ion-Exchange HPLC :

-

Column : Dionex DNAPac PA200 (4 × 250 mm).

-

Mobile Phase : Linear gradient of 0.1–1.0 M NH₄HCO₃ (pH 8.5).

-

Retention Time : 3'-dCMP-Na elutes at 12.3 min vs. 14.1 min for 5'-isomer.

Capacity : 10–20 mg/injection.

Crystallization Optimization

Solvent Systems :

| Solvent Ratio (EtOH:H₂O) | Crystal Purity (%) | Yield (%) |

|---|---|---|

| 2:1 | 95.2 | 65 |

| 3:1 | 98.1 | 72 |

| 4:1 | 97.8 | 68 |

Key Factor : Slow cooling (0.5°C/min) enhances crystal size and purity.

化学反应分析

Types of Reactions: 2’-Deoxycytidine 3’-monophosphate sodium salt undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form 2’-deoxycytidine 3’-monophosphate.

Reduction: Reduction reactions can convert it back to its deoxy form.

Substitution: Nucleophilic substitution reactions can modify the base or sugar moiety.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) under acidic conditions.

Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: Nucleophiles such as ammonia (NH3) or alkyl halides under basic conditions.

Major Products Formed:

- Oxidation products include 2’-deoxycytidine 3’-monophosphate.

- Reduction products include the deoxy form of the compound.

- Substitution reactions yield various modified nucleotides .

科学研究应用

Biochemical Research

2'-Deoxycytidine 3'-monophosphate sodium salt is widely used in biochemical assays to study DNA synthesis and repair mechanisms. Its incorporation into DNA allows researchers to investigate the effects of various modifications on nucleic acid stability and functionality.

Key Studies:

- DNA Strand Breakage: dCMP has been utilized to model DNA strand breakage, providing insights into the mechanisms of DNA damage and repair .

- Base Modifications: It serves as a substrate for studying nucleic acid base modifications, which are crucial for understanding mutagenesis and epigenetics .

Molecular Biology

In molecular biology, dCMP is employed in various experimental protocols, including:

- PCR Amplification: Used as a building block in polymerase chain reaction (PCR) to amplify specific DNA sequences.

- Cloning: Facilitates the cloning of genes by providing necessary nucleotides for DNA ligation processes.

Case Study:

A study demonstrated the efficacy of dCMP in enhancing the yield of PCR products when compared to standard nucleotides, highlighting its utility in genetic engineering applications .

Medical Applications

The compound has garnered attention for its potential therapeutic applications:

- Antiviral Therapies: Research indicates that dCMP can inhibit viral replication by interfering with viral RNA synthesis .

- Anticancer Treatments: Its analogs have been investigated for their ability to induce apoptosis in cancer cells by disrupting normal DNA replication processes .

Clinical Trials:

Several clinical trials have explored the use of dCMP derivatives in combination therapies for treating various cancers, showing promising results in reducing tumor growth .

作用机制

The mechanism of action of 2’-Deoxycytidine 3’-monophosphate sodium salt involves its incorporation into DNA strands during synthesis. The compound can induce DNA strand breaks by forming adducts with nucleic acid bases, leading to the cleavage of the DNA backbone. This process is mediated by the formation of reactive intermediates that attack the phosphodiester bonds in the DNA strand .

相似化合物的比较

Table 1: Structural and Functional Properties of Deoxycytidine Derivatives

Enzymatic Interactions and Kinetics

Phosphorylation Efficiency

- UMP/CMP Kinase Activity: Human UMP/CMP kinase phosphorylates 5'-dCMP (Vmax/Km = 0.2) more efficiently than 3'-dCMP. Gemcitabine monophosphate (dFdCMP) exhibits lower phosphorylation efficiency (Vmax/Km = 0.05) due to structural modifications .

- DNA Polymerase Incorporation: Gemcitabine triphosphate (dFdCTP) competes with dCTP for incorporation into DNA, causing replication pauses.

Table 2: Kinetic Parameters for Deoxycytidine Analogues

| Compound | Enzyme | Km (μM) | Vmax (nmol/min/mg) | Vmax/Km |

|---|---|---|---|---|

| 5'-dCMP | UMP/CMP kinase | 120 | 24 | 0.2 |

| dFdCMP (Gemcitabine) | UMP/CMP kinase | 450 | 22.5 | 0.05 |

| Arabinofuranosyl-CMP | UMP/CMP kinase | 80 | 40 | 0.5 |

Analytical and Pharmacokinetic Differences

Chromatographic Retention

- HPLC Retention : At pH 4.0, 5'-dCMP (DC) shows higher retention on phenyl stationary phases compared to 3'-dCMP due to protonation of phosphate groups .

- Metabolic Stability : 3'-dCMP is less prone to deamination by cytidine deaminase than gemcitabine, which is rapidly metabolized in plasma and cells .

生物活性

2'-Deoxycytidine 3'-monophosphate sodium salt (dCMP) is a nucleotide that plays a crucial role in cellular metabolism, particularly in DNA synthesis and repair. As a monophosphate derivative of deoxycytidine, dCMP is involved in the synthesis of nucleic acids and serves as a substrate for various enzymes. This article explores the biological activity of dCMP, including its mechanisms of action, therapeutic applications, and relevant research findings.

- Molecular Formula : C9H12N3O7P

- Molecular Weight : 323.2 g/mol

- Solubility : Soluble in water; stability under physiological conditions.

- Substrate for Nucleotide Synthesis : dCMP is phosphorylated to form dCDP and subsequently dCTP, which are essential for DNA replication and repair.

- Inhibition of DNA Methylation : Studies indicate that modifications to dCMP can inhibit DNA methyltransferases, leading to altered gene expression profiles and potential therapeutic effects in cancer treatment .

Biological Activity

The biological activity of dCMP is primarily linked to its role in nucleic acid metabolism. Below are key findings from various studies:

Table 1: Biological Activities of this compound

Case Studies

- Cancer Therapy : A study demonstrated that dCMP derivatives can enhance the effectiveness of chemotherapeutic agents by increasing their intracellular concentrations through improved transport mechanisms . This is particularly significant in cells deficient in deoxycytidine kinase (dCK), where traditional therapies may fail.

- Antiviral Applications : Research has indicated that dCMP can be utilized in antiviral therapies by disrupting viral replication pathways, showcasing its potential beyond traditional nucleoside analogs .

Research Findings

- Transport Mechanisms : The uptake of dCMP into cells is facilitated by nucleoside transporters, which can be inhibited by compounds like dipyridamole, affecting the overall efficacy of dCMP-based therapies .

- Pharmacokinetics : Studies on the pharmacokinetics of dCMP show that it undergoes rapid metabolism within cells, necessitating careful consideration of dosing regimens in therapeutic applications .

常见问题

Q. What are the standard methodologies for synthesizing and purifying 2'-deoxycytidine 3'-monophosphate sodium salt?

The compound is typically synthesized via phosphorylation of 2'-deoxycytidine using phosphoramidite chemistry or enzymatic catalysis with kinases. Purification involves ion-exchange chromatography (IEC) to separate mono-, di-, and triphosphate forms, followed by desalting using size-exclusion chromatography (SEC) . Analytical HPLC (C18 or phenyl stationary phases) is employed to confirm purity (>95%), with mobile phase pH adjusted to 4.0 for optimal resolution . Sodium salt formation is achieved through neutralization with NaOH, followed by lyophilization .

Q. How is this compound utilized in DNA replication studies?

As a precursor for dCTP synthesis, it serves as a substrate for DNA polymerases during in vitro replication assays. Researchers incorporate it into primer extension experiments to study fidelity mechanisms, particularly in mismatch repair systems. For example, its incorporation kinetics are monitored using stopped-flow spectrophotometry to quantify polymerase error rates .

Q. What analytical techniques are recommended for assessing the purity and stability of this compound?

- HPLC : Use phenyl or cholesterol stationary phases with a pH 4.0 ammonium acetate buffer for baseline separation from degradation products (e.g., deaminated 2'-deoxyuridine derivatives) .

- NMR : P NMR (121.5 MHz) identifies phosphate group integrity, while H NMR confirms sugar moiety conformation (δ 6.1 ppm for H1') .

- Mass Spectrometry : ESI-MS in negative ion mode detects [M–H]⁻ ions at m/z 306.0 (theoretical) .

Advanced Research Questions

Q. How can researchers resolve contradictions in enzyme kinetic data involving this nucleotide?

Discrepancies in values (e.g., for deoxycytidine kinase) often arise from buffer composition or competing substrates. Standardize assays using Tris-HCl (pH 7.5) with 15 mM Mg and 1 mM ATP. Include 0.1 U/mL purine nucleoside phosphorylase to degrade residual deoxycytidine, which can artificially inflate . Parallel experiments with isotopically labeled C,N-dCMP (363.08 g/mol) enable tracing of phosphorylation pathways via LC-MS/MS .

Q. What experimental designs are optimal for studying its role in nucleotide pool imbalance and genomic instability?

- Metabolic Tracing : Co-administer C-labeled dCMP with inhibitors of cytidine deaminase (e.g., tetrahydrouridine) in cell cultures. Quantify dCTP/dUTP ratios via IP-RP-HPLC to assess replication stress .

- Structural Studies : Incorporate dCMP into crystallography screens for DNA repair enzymes (e.g., AP endonuclease 1). Soak crystals in 10 mM dCMP-containing mother liquor to map binding pockets .

Q. How does mobile phase pH influence chromatographic separation of dCMP from related nucleotides?

At pH 4.0, protonation of phosphate groups enhances retention on phenyl columns (e.g., SG-Ph), achieving resolution of dCMP from dAMP () in <15 minutes. Conversely, pH 7.0 reduces retention but improves separation from dTMP due to differential deprotonation of the thymine moiety .

Q. What strategies mitigate batch-to-batch variability in commercial dCMP sodium salt?

- Pre-Use Characterization : Validate each batch via ICP-MS for sodium content (theoretical: 6.5% w/w) and ion-pair chromatography for counterion consistency .

- Stabilization : Store lyophilized powder at -80°C under argon. Reconstitute in nuclease-free 5 mM Tris-HCl (pH 8.0) to prevent acid-catalyzed degradation .

Methodological Considerations

Q. How is dCMP applied in isotope dilution assays for quantifying de novo nucleotide synthesis?

Spike cell lysates with N-dCMP as an internal standard. After immunoprecipitation of ribonucleotide reductase, quantify dCDP/dCMP ratios using MRM transitions (m/z 306→110 for endogenous; m/z 309→113 for labeled) .

Q. What are the limitations of using dCMP in in vitro transcription-translation systems?

High dCMP concentrations (>2 mM) inhibit T7 RNA polymerase by competing with CTP. Optimize at 0.5–1.0 mM and supplement with 10 mM Mg to stabilize nucleic acid secondary structures .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。